molecular formula C13H12N4OS B14542604 3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 62349-27-3

3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14542604
CAS No.: 62349-27-3
M. Wt: 272.33 g/mol
InChI Key: IBNCYHALNWIWIS-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group and other substituents can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in Mycobacterium tuberculosis. The compound likely inhibits key enzymes or pathways essential for the survival and replication of the bacteria, leading to its antimycobacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential as an antitubercular agent. The presence of both amino and pyridinyl groups enhances its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

62349-27-3

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-amino-5,6-dimethyl-2-pyridin-4-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4OS/c1-7-8(2)19-12-10(7)13(18)17(14)11(16-12)9-3-5-15-6-4-9/h3-6H,14H2,1-2H3

InChI Key

IBNCYHALNWIWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C3=CC=NC=C3)N)C

Origin of Product

United States

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